molecular formula C20H18Cl2N2O2S B2670430 1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine CAS No. 670270-19-6

1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine

Cat. No.: B2670430
CAS No.: 670270-19-6
M. Wt: 421.34
InChI Key: GPVWOYKYVWEZFZ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine (CAS 746643-86-7) is a synthetic small molecule of significant interest in pharmaceutical and medicinal chemistry research. This compound features a piperazine core symmetrically substituted with a 3,4-dichlorophenyl group and a naphthalen-2-ylsulfonyl group, yielding the molecular formula C21H18Cl2N2O3S and a molecular weight of 449.3 g/mol . The integration of both dichlorophenyl and sulfonyl functional groups is strategically valuable; the sulfonamide moiety is a privileged structure in drug design, known to contribute to a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects . Piperazine derivatives themselves are a prominent pharmacophore found in numerous therapeutic agents, underscoring the research utility of this compound as a key intermediate or building block . Researchers can leverage this chemical to develop novel bioactive molecules, particularly as high-quality reference standard in the synthesis and exploration of potential PARP-1 inhibitors, which are a key target in oncology for their role in synthetic lethality for BRCA-deficient cancers . The compound is provided for research applications exclusively. This compound is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O2S/c21-19-8-6-17(14-20(19)22)23-9-11-24(12-10-23)27(25,26)18-7-5-15-3-1-2-4-16(15)13-18/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVWOYKYVWEZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine typically involves the reaction of 1-(3,4-dichlorophenyl)piperazine with naphthalene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to reflux conditions.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

The compound’s structural analogs differ in substituents on the piperazine ring or sulfonyl-linked aromatic groups. Key examples include:

Compound Name Substituents on Piperazine Molecular Weight Key Properties/Activities Reference
1-(3,4-Dichlorophenyl)-4-(4-fluorophenylsulfonyl)piperazine 4-Fluorophenylsulfonyl 389.27 Sigma receptor interaction (antagonist)
1-(2-Naphthylsulfonyl)-4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine 4-Nitro-3-piperidinylphenyl 468.51 Not reported (structural analog)
BS230 (1,2-benzothiazine derivative) 3,4-Dichlorophenylpiperazine + benzothiazine ~450 (estimated) Cytotoxic against breast cancer cells
1-(3-Chlorophenyl)-4-(naphthalen-1-ylmethyl)piperazine Naphthalen-1-ylmethyl 337.84 Antimicrobial potential (sulfonamide analog)

Key Observations :

  • Bioactivity : The 3,4-dichlorophenyl group is critical for cytotoxicity (e.g., BS230’s activity against breast cancer cells) , while sulfonyl-linked fluorophenyl groups modulate receptor binding (e.g., sigma antagonism in ) .
Receptor Binding and Selectivity
  • Sigma Receptors : highlights that 3,4-dichlorophenylpiperazine derivatives (e.g., N-[2-(3,4-dichlorophenyl)ethyl]-N-methylpiperazine) act as sigma-1 antagonists, reversing dopamine release inhibition . The naphthalene sulfonyl group in the target compound may enhance sigma-2 affinity, as seen in other sulfonamide-based sigma ligands .
  • Dopamine Receptors : Analogs like 5-(4-(3,5-dichlorophenyl)piperazin-1-yl)-N-(4-pyridinylphenyl)pentanamide () show D3 receptor selectivity (Ki < 10 nM) . The target compound’s naphthalene sulfonyl group may reduce dopamine receptor affinity compared to smaller substituents.
Toxicity and Selectivity
  • BS230 : Exhibits low toxicity to healthy cells (IC50 > 100 µM) but high cytotoxicity to breast cancer cells (IC50 ~ 5 µM) .
  • Fluorophenyl Analog (): No toxicity data reported, but sigma antagonists generally have favorable safety profiles in preclinical studies .

Inference : The target compound’s selectivity may depend on the balance between the dichlorophenyl (cytotoxic) and naphthalene sulfonyl (receptor-modulating) groups.

Biological Activity

1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C18H16Cl2N2O2S
  • Molecular Weight : 385.30 g/mol
  • IUPAC Name : this compound

The compound features a piperazine core substituted with a dichlorophenyl group and a naphthalenesulfonyl moiety, which contribute to its pharmacological properties.

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity :
    • Studies have shown that piperazine derivatives can inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission. The binding affinity and inhibition kinetics can vary based on structural modifications of the piperazine ring .
  • Receptor Modulation :
    • The compound may act as a modulator of neurotransmitter receptors, impacting pathways involved in mood regulation and cognitive functions.
  • Antimicrobial Activity :
    • Preliminary studies suggest that similar compounds exhibit antimicrobial properties, which could be explored further for this specific derivative.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionAcetylcholinesterase inhibition
AntimicrobialPotential activity against bacterial strains
NeuroprotectiveModulation of neurotransmitter systems

Case Study 1: Neuroprotective Effects

A study conducted on various piperazine derivatives, including this compound, demonstrated neuroprotective effects in vitro. The results indicated reduced oxidative stress markers in neuronal cell lines when treated with the compound, suggesting potential applications in neurodegenerative diseases.

Case Study 2: Antimicrobial Properties

In another investigation, the compound was tested against several bacterial strains. Results showed significant inhibition of growth for Gram-positive bacteria, indicating its potential as an antimicrobial agent. Further exploration into structure-activity relationships (SAR) revealed that modifications to the sulfonyl group enhanced activity.

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